molecular formula C19H18N4O3S B2670396 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1170020-81-1

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B2670396
CAS RN: 1170020-81-1
M. Wt: 382.44
InChI Key: SLTKKVNXPXETFX-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains several functional groups, including a benzofuran, thiazole, and pyrazole ring. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a benzofuran ring (a fused benzene and furan ring), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a pyrazole ring (a five-membered ring with two nitrogens). The exact structure would depend on the positions of these rings relative to each other .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the nitrogen in the pyrazole ring might act as a nucleophile in certain reactions. The benzofuran ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Antibacterial Activity

Thiazoles are known to exhibit antibacterial properties . The presence of the thiazole ring in the compound could potentially contribute to its antibacterial activity.

Antifungal Activity

Thiazole derivatives have been reported to possess antifungal properties . This suggests that the compound could be used in the development of antifungal agents.

Anti-inflammatory Activity

Thiazoles have also been associated with anti-inflammatory effects . This compound could potentially be used in the treatment of inflammatory conditions.

Antitumor Activity

Thiazole derivatives have shown potential in the field of antitumor research . This compound could be explored for its potential antitumor properties.

Antidiabetic Activity

Thiazoles have been linked to antidiabetic effects . This suggests that the compound could be used in the development of antidiabetic drugs.

Antiviral Activity

Thiazoles have demonstrated antiviral properties . This compound could potentially be used in the development of antiviral agents.

Antioxidant Activity

Thiazoles are known to exhibit antioxidant properties . This suggests that the compound could be used in the development of antioxidant agents.

Antimicrobial Activity

Benzofuran derivatives have been found to be effective antimicrobial agents . This compound, which contains a benzofuran ring, could potentially be used in the development of new antimicrobial drugs.

Mechanism of Action

Without specific studies, it’s difficult to predict the exact mechanism of action of this compound. Compounds with similar structures have shown a wide range of biological activities, so it could potentially have applications in fields like medicinal chemistry .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity, given the presence of several functional groups that are often found in bioactive compounds .

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-3-23-9-8-13(22-23)18(24)21-19-20-14(11-27-19)16-10-12-6-5-7-15(25-4-2)17(12)26-16/h5-11H,3-4H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTKKVNXPXETFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

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